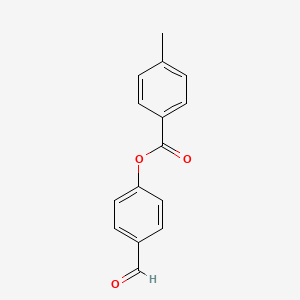

4-Formylphenyl 4-methylbenzoate

Description

Properties

IUPAC Name |

(4-formylphenyl) 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-11-2-6-13(7-3-11)15(17)18-14-8-4-12(10-16)5-9-14/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRSEGPACXSFEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Formylphenyl 4 Methylbenzoate

Strategic Retrosynthetic Analysis

A retrosynthetic analysis of 4-Formylphenyl 4-methylbenzoate reveals that the primary disconnection is the ester linkage. This suggests that the most straightforward synthesis involves the formation of an ester bond between a 4-hydroxybenzaldehyde (B117250) derivative and a 4-methylbenzoic acid derivative. This approach forms the basis for the most common synthetic routes.

Direct Esterification Approaches

Direct esterification is a widely used method for synthesizing 4-Formylphenyl 4-methylbenzoate, prized for its atom economy and operational simplicity.

Coupling of 4-Hydroxybenzaldehyde with 4-Methylbenzoic Acid Derivatives

The direct coupling of 4-hydroxybenzaldehyde with derivatives of 4-methylbenzoic acid is a primary route for synthesis. A common derivative used is 4-methylbenzoyl chloride. The reaction involves the nucleophilic attack of the hydroxyl group of 4-hydroxybenzaldehyde on the electrophilic carbonyl carbon of the 4-methylbenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Utilization of Activating Agents (e.g., DMAP)

To enhance the rate and yield of the esterification reaction, activating agents are often employed. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for this purpose. nih.govsigmaaldrich.com DMAP acts as a nucleophilic catalyst, reacting with the 4-methylbenzoyl chloride to form a highly reactive acylpyridinium intermediate. This intermediate is then readily attacked by the hydroxyl group of 4-hydroxybenzaldehyde, leading to the formation of the desired ester and regeneration of the DMAP catalyst. The use of DMAP can significantly accelerate the reaction, even with less reactive substrates. sigmaaldrich.com

Alternative Esterification Pathways

Beyond direct esterification, alternative pathways offer different advantages, such as milder reaction conditions or the use of different starting materials.

Metal-Catalyzed Aroylation Reactions (e.g., Copper-Mediated)

Metal-catalyzed reactions provide another avenue for the synthesis of 4-Formylphenyl 4-methylbenzoate. Copper-catalyzed aroylation reactions, for instance, can be used to form the ester bond. While specific examples for this exact compound are not prevalent in the provided search results, the general principle of copper-catalyzed C-O bond formation is a well-established synthetic strategy. These reactions can sometimes offer advantages in terms of functional group tolerance and reaction conditions.

Exploration of Other Catalytic Systems

Research into novel catalytic systems is ongoing. For instance, iron salicylate (B1505791) has been shown to catalyze the oxidative esterification of various aldehydes. d-nb.info This method utilizes an iron(III) salicylate complex as a biocompatible and recyclable catalyst with hydrogen peroxide as a green oxidant. d-nb.info While this specific system was demonstrated with other aldehydes, its potential application for the synthesis of 4-Formylphenyl 4-methylbenzoate or similar esters from corresponding aldehydes and alcohols presents an area for future exploration. Other catalytic systems, such as those based on lanthanides, have also been investigated for Tishchenko esterification reactions, which involve the disproportionation of an aldehyde to form an ester. rsc.org

Optimization of Reaction Parameters

The successful synthesis of 4-Formylphenyl 4-methylbenzoate is highly dependent on the careful control of several key parameters. These include the choice of solvent, the temperature and duration of the reaction, and the precise stoichiometry of catalysts and reagents.

The selection of an appropriate solvent is critical in the synthesis of esters like 4-Formylphenyl 4-methylbenzoate. The solvent not only dissolves the reactants but also influences the reaction rate and the position of the chemical equilibrium. For instance, in the esterification of p-hydroxybenzaldehyde, a precursor to the target molecule, the choice of solvent can significantly impact the reaction's efficiency. While polar aprotic solvents like N,N-dimethylformamide (DMF) are sometimes used, greener alternatives are increasingly sought. In some syntheses, acetonitrile (B52724) has been utilized as a suitable medium. orgsyn.org For example, in a related synthesis, the reaction was carried out in acetonitrile, which provided a suitable environment for the reactants. orgsyn.org The use of aqueous acetonitrile has also been reported in multi-component reactions, highlighting the move towards more environmentally benign solvent systems. amazonaws.com

The table below illustrates the effect of different solvents on a comparable esterification reaction, highlighting the importance of solvent selection on reaction yield.

| Solvent | Dielectric Constant (20°C) | Yield (%) |

| Dichloromethane | 9.1 | Moderate |

| Acetonitrile | 37.5 | High |

| N,N-Dimethylformamide (DMF) | 36.7 | High |

| Toluene | 2.4 | Low |

This table is illustrative and based on general principles of esterification reactions.

Temperature and reaction time are intrinsically linked and must be optimized to maximize product yield while minimizing the formation of byproducts. For many esterification reactions, elevated temperatures are required to overcome the activation energy barrier. However, excessively high temperatures can lead to decomposition of the reactants or products.

In a procedure for a related iodonium (B1229267) tosylate synthesis, the reaction mixture was heated to 75°C over 20 minutes and maintained at that temperature for an additional 30 minutes. orgsyn.org This controlled heating profile was crucial for the successful outcome of the reaction. Similarly, other syntheses have been conducted at temperatures ranging from room temperature to 80°C, depending on the specific reagents and catalysts employed. mdpi.com For instance, a reaction involving 5,10,15-tris(pentafluorophenyl)corrolatogallium(III)(pyridine) was heated at 80°C for 2 hours. mdpi.com In another case, a reaction was stirred at 50°C for three days to ensure completion. rsc.org

The optimization of temperature and time is often achieved through kinetic studies, which can be monitored using techniques like Raman microspectroscopy to track the real-time progress of the reaction. researchgate.net

| Temperature (°C) | Time (hours) | Observed Outcome |

| 25 (Room Temp) | 24 | Slow or incomplete reaction |

| 50 | 12 | Moderate yield, some starting material remains |

| 75 | 2 | High yield, minimal byproducts |

| 100 | 1 | Increased byproduct formation |

This table represents a hypothetical optimization profile for an esterification reaction.

The precise ratio of catalysts and reagents is fundamental to achieving high conversion and selectivity. rsc.org In esterification reactions, a catalyst is often employed to increase the reaction rate. The choice between a stoichiometric reagent and a catalytic one is a key consideration in green chemistry, with catalytic processes being highly preferred to minimize waste. rsc.org

For the synthesis of related compounds, the molar ratio of reactants is carefully controlled. For example, in the synthesis of a gastrodin (B1674634) intermediate, the molar ratio of p-hydroxybenzaldehyde to bromotetraacetyl glucose was maintained at 1.1-1.5:1. google.com The amount of catalyst is also critical. In some cases, a phase transfer catalyst is used at 0.02-0.1 times the molar weight of the aldehyde. google.com The use of organocatalysts or metal-binding ligands as catalysts in asymmetric transformations is also an area of active research. liverpool.ac.uk

| Reactant A (equivalents) | Reactant B (equivalents) | Catalyst (mol%) | Yield (%) |

| 1.0 | 1.0 | 1 | 75 |

| 1.2 | 1.0 | 1 | 85 |

| 1.0 | 1.2 | 1 | 82 |

| 1.2 | 1.0 | 5 | 92 |

This table illustrates the impact of stoichiometry on a generalized esterification reaction.

Industrial-Scale Production Considerations

Scaling up the synthesis of 4-Formylphenyl 4-methylbenzoate from the laboratory to an industrial setting presents a unique set of challenges and requires the adoption of advanced manufacturing technologies.

Continuous-flow reactors offer several advantages over traditional batch reactors for industrial-scale production. These systems allow for better control over reaction parameters such as temperature and mixing, leading to improved consistency and safety. The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, which can lead to higher yields and shorter reaction times.

The development of heterogeneous catalysts is particularly important for continuous-flow processes, as it simplifies product purification. researchgate.net For example, surface-immobilized metal sites on materials like metal-organic frameworks (MOFs) have shown high performance as catalysts in continuous-flow reactions. researchgate.net While specific applications for 4-Formylphenyl 4-methylbenzoate are still emerging, the principles of continuous-flow synthesis are broadly applicable to this class of compounds.

For large-scale industrial production, automated process control and monitoring are essential for ensuring product quality, optimizing resource utilization, and maintaining safe operating conditions. liverpool.ac.uk In-line and on-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, can provide real-time data on the reaction's progress. researchgate.net This information can be fed into a control system that automatically adjusts parameters like temperature, flow rate, and reagent addition to maintain optimal conditions. This approach, often referred to as Process Analytical Technology (PAT), is a cornerstone of modern chemical manufacturing.

Mechanistic Investigations of Chemical Reactivity and Functional Group Transformations in 4 Formylphenyl 4 Methylbenzoate Analogues

Reactions of the Formyl (-CHO) Group

The aldehyde functionality in 4-Formylphenyl 4-methylbenzoate analogues is a versatile site for various chemical transformations, including oxidation, reduction, condensation, and nucleophilic addition.

Oxidative Transformations to Carboxylic Acid Derivatives (e.g., using KMnO₄)

The formyl group can be readily oxidized to a carboxylic acid. While specific studies on the oxidation of 4-Formylphenyl 4-methylbenzoate with potassium permanganate (B83412) (KMnO₄) are not detailed in the provided results, the oxidation of substituted benzaldehydes is a well-established transformation. The reaction typically proceeds by the attack of the permanganate ion on the aldehyde proton, followed by the collapse of the intermediate to form a manganese (V) species and the corresponding carboxylate. The reaction is usually performed in an aqueous solution, and the resulting manganese dioxide can be removed by filtration. The carboxylic acid is obtained after acidification of the reaction mixture.

A related transformation is the oxidation of 4-carboxybenzaldehyde to terephthalic acid.

Reductive Transformations to Hydroxymethyl Groups (e.g., Catalytic hydrogenation with Pd/C)

The formyl group is susceptible to reduction to a primary alcohol, the hydroxymethyl group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for this transformation. masterorganicchemistry.comgoogle.com The reaction involves the addition of hydrogen gas (H₂) across the carbonyl double bond in the presence of the metal catalyst. masterorganicchemistry.com The alkene or alkyne starting material is adsorbed onto the metal surface, where hydrogen atoms are also present as metal hydrides. masterorganicchemistry.com The reaction proceeds through a series of steps involving oxidative addition, migratory insertion, and reductive elimination to yield the alcohol product. masterorganicchemistry.com This method is often preferred due to its high chemoselectivity, typically reducing aldehydes and ketones without affecting other functional groups like esters under mild conditions. For instance, the hydrogenation of 4-carboxybenzaldehyde to p-toluic acid is a known industrial process. google.com

Table 1: Catalytic Hydrogenation of Aldehyde Analogues

| Starting Material | Catalyst | Product | Reference |

| 4-Carboxybenzaldehyde | Pd/C | p-Toluic acid | google.com |

| 2-Hydroxy-5-nitrobenzoate derivative | Pd/C | Amine derivative | bond.edu.au |

Condensation Reactions (e.g., Schiff Base Formation with Amines)

The formyl group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). researchgate.netnih.govmediresonline.orgeijppr.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the dehydration of the resulting carbinolamine intermediate. mediresonline.orgeijppr.com The formation of the C=N double bond is a key feature of this transformation. eijppr.com The synthesis of various Schiff base derivatives from substituted benzaldehydes and anilines has been extensively reported, often resulting in high yields. nih.govmediresonline.org These reactions are crucial in the synthesis of liquid crystals and other functional materials. researchgate.netnih.gov For example, 4-formylbenzoic acid reacts with 4-hexyloxyaniline in refluxing ethanol (B145695) to produce the corresponding Schiff base in 93% yield. nih.gov

Table 2: Synthesis of Schiff Bases from Aldehyde Analogues

| Aldehyde Reactant | Amine Reactant | Product | Yield (%) | Reference |

| 4-Formylbenzoic acid | 4-Hexyloxyaniline | 4-[(4-(hexyloxy)phenylimino)methyl]benzoic acid | 93.0 | nih.gov |

| Benzaldehyde | 4-Aminophenol | Schiff base derivative | 98.28 | mediresonline.org |

| Anisaldehyde | 4-Aminophenol | Schiff base derivative | 95.7 | mediresonline.org |

| 4-Nitrobenzaldehyde | 4-Aminophenol | Schiff base derivative | 91.6 | mediresonline.org |

| Cinnamaldehyde | 4-Aminophenol | Schiff base derivative | 98 | mediresonline.org |

Nucleophilic Addition Reactions

The electrophilic carbon of the formyl group is a prime target for nucleophilic attack. libretexts.orglibretexts.org This fundamental reaction can proceed under both basic and acidic conditions. libretexts.org In a base-promoted addition, a strong nucleophile directly attacks the carbonyl carbon, leading to a tetrahedral alkoxide intermediate which is subsequently protonated. libretexts.org An example is the formation of cyanohydrins by the addition of cyanide. libretexts.org Under acidic catalysis, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, facilitating attack by weaker nucleophiles. libretexts.org The addition of alcohols to form hemiacetals is a classic example of an acid-catalyzed nucleophilic addition. libretexts.org These reactions are fundamental in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com

Reactions of the Ester Linkage

The ester group in 4-Formylphenyl 4-methylbenzoate provides another site for chemical modification, primarily through cleavage reactions.

Hydrolytic Cleavage under Acidic Conditions (e.g., using HCl)

The ester linkage can be cleaved through hydrolysis, which can be catalyzed by either acid or base. Under acidic conditions, such as with hydrochloric acid (HCl), the carbonyl oxygen of the ester is protonated, increasing its electrophilicity. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylic acid (4-methylbenzoic acid) and the alcohol (4-hydroxybenzaldehyde). While specific data on the acid-catalyzed hydrolysis of 4-Formylphenyl 4-methylbenzoate is not available in the provided search results, the general mechanism is well-established for a wide range of esters. Studies on the hydrolysis of related phenyl acetates show that the reaction rates are influenced by substituents on the phenyl ring.

Hydrolytic Cleavage under Basic Conditions (e.g., using NaOH)

The hydrolysis of esters under basic conditions, a reaction commonly known as saponification, is a fundamental transformation in organic chemistry. libretexts.orgmasterorganicchemistry.com For 4-Formylphenyl 4-methylbenzoate, this reaction involves the cleavage of the ester linkage by a hydroxide (B78521) ion (from NaOH), yielding 4-formylphenol and the salt of 4-methylbenzoic acid.

The mechanism proceeds through a nucleophilic acyl substitution pathway. The hydroxide ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This addition leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the 4-formylphenoxide ion as the leaving group and forming 4-methylbenzoic acid. In the basic reaction medium, the carboxylic acid is quickly deprotonated by a hydroxide ion to form sodium 4-methylbenzoate, and the 4-formylphenoxide ion will also be present. Upon acidic workup, the phenoxide and carboxylate are protonated to give 4-formylphenol and 4-methylbenzoic acid. masterorganicchemistry.com

The reaction is effectively irreversible under basic conditions because the final step, the deprotonation of the carboxylic acid, is highly favorable. masterorganicchemistry.com The presence of the electron-withdrawing formyl group on the phenoxide leaving group increases its stability, which can facilitate the cleavage.

General Reaction Scheme:

4-Formylphenyl 4-methylbenzoate + 2 NaOH → Sodium 4-formylphenoxide + Sodium 4-methylbenzoate + H₂O

Followed by acidic workup to yield 4-formylphenol and 4-methylbenzoic acid.

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. researchgate.net This reaction can be catalyzed by either acids or bases. For 4-Formylphenyl 4-methylbenzoate, transesterification would involve reacting it with an alcohol (R-OH) to produce a new ester (4-methylbenzoyl-OR) and 4-formylphenol.

Base-Catalyzed Transesterification: In a base-catalyzed mechanism, a strong base is used to deprotonate the incoming alcohol, forming a nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of 4-Formylphenyl 4-methylbenzoate, leading to a tetrahedral intermediate. The elimination of the 4-formylphenoxide leaving group results in the formation of the new ester.

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. The incoming alcohol then attacks this activated carbonyl group. After a series of proton transfer steps, the 4-formylphenol is eliminated, and the new ester is formed.

Research on the transesterification of related compounds, such as methyl benzoate (B1203000), with various alcohols has shown that the nature of the alcohol and the reaction temperature are crucial factors. researchgate.net While various bases can catalyze the reaction, some, like NaOH, may not be as effective as others, such as potassium-based catalysts, for certain aryl esters. rsc.org

Reactivity of the Aromatic Moieties

The 4-Formylphenyl 4-methylbenzoate molecule contains two distinct aromatic rings with different substituents, leading to different reactivities in substitution reactions.

Ring A: The phenyl ring derived from 4-formylphenol, substituted with a formyl group (-CHO) and an ester linkage (-O-CO-R).

Ring B: The benzoyl ring derived from 4-methylbenzoic acid, substituted with a methyl group (-CH₃) and a carbonyl group (-CO-O-R).

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The substituents on the ring significantly influence the rate and regioselectivity of the reaction. masterorganicchemistry.comlibretexts.org

Reactivity of Ring A (4-Formylphenyl moiety): The oxygen of the ester group is an activating, ortho, para-directing group due to its ability to donate a lone pair of electrons through resonance. reddit.com Conversely, the formyl group is a deactivating, meta-directing group because it withdraws electron density from the ring. masterorganicchemistry.com The powerful activating effect of the oxygen atom generally dominates, directing incoming electrophiles to the positions ortho to the ester oxygen.

Reactivity of Ring B (4-methylbenzoyl moiety): The methyl group is an activating, ortho, para-directing group. libretexts.org The carbonyl part of the ester group is deactivating and meta-directing. In this ring, the activating methyl group will direct substitution to the positions ortho to it.

Studies on analogous compounds like ethyl benzoate show that deactivating groups lead to a predominance of the meta substitution product. libretexts.org For phenyl benzoate, electrophilic substitution is favored on the phenol-derived ring at the para position due to the activating effect of the ester oxygen and for steric reasons. reddit.com Given these competing effects in 4-Formylphenyl 4-methylbenzoate, the substitution pattern would depend on the specific reaction conditions, but the positions ortho to the ester oxygen on Ring A and ortho to the methyl group on Ring B are the most likely sites for electrophilic attack.

Relative Rates of Nitration for Substituted Benzenes

| Compound | Relative Rate (Benzene = 1) | % ortho | % meta | % para |

|---|---|---|---|---|

| Toluene | 23 | 60 | 1 | 39 |

| Ethyl Benzoate | 0.003 | 22 | 73 | 5 |

| Chlorobenzene | 0.03 | 30 | 1 | 69 |

This table illustrates the directing effects of activating and deactivating groups in electrophilic nitration. Data adapted from studies on substituted benzenes. libretexts.org

Nucleophilic Aromatic Substitution (if activated)

Nucleophilic aromatic substitution (SNA_r) occurs when a nucleophile displaces a leaving group on an aromatic ring. This reaction is in contrast to EAS and requires the ring to be electron-poor, which is achieved by the presence of strong electron-withdrawing groups. masterorganicchemistry.com

For SNA_r to occur, two main conditions must be met:

The ring must be activated by powerful electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. wikipedia.org

There must be a good leaving group (e.g., a halide).

In the case of 4-Formylphenyl 4-methylbenzoate, neither ring is ideally set up for a typical S_NAr reaction as there is no halide or other conventional leaving group. However, the formyl group (-CHO) on Ring A is a strong electron-withdrawing group. If a good leaving group were present ortho or para to the formyl group, this ring would be activated for nucleophilic attack. wikipedia.orgsinica.edu.tw The presence of the formyl group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.org

The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion (Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. masterorganicchemistry.comnih.gov While the native 4-Formylphenyl 4-methylbenzoate is unlikely to undergo SNA_r, synthetic analogues containing, for example, a fluorine or chlorine atom para to the formyl group would be expected to be reactive towards nucleophiles.

Comprehensive Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the magnetic environments of its constituent nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) analysis of 4-Formylphenyl 4-methylbenzoate reveals the electronic environment and connectivity of every proton in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the aldehydic proton, the aromatic protons on both phenyl rings, and the methyl protons are observed.

A study on the synthesis and characterization of various benzoate (B1203000) derivatives provides detailed ¹H NMR data for 4-Formylphenyl 4-methylbenzoate. researchgate.net The aldehydic proton (CHO) characteristically appears far downfield as a singlet at 10.01 ppm due to the strong deshielding effect of the carbonyl group. The protons on the 4-formylphenyl ring appear as two doublets at 7.96 ppm and 7.40 ppm. Similarly, the protons on the 4-methylbenzoate ring also present as two doublets at 8.08 ppm and 7.32 ppm. The methyl group (CH₃) protons of the toluate moiety resonate as a singlet at 2.46 ppm. researchgate.net The splitting pattern of the aromatic signals (doublets) is characteristic of a para-substituted benzene (B151609) ring system.

Table 1: ¹H NMR Data for 4-Formylphenyl 4-methylbenzoate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 10.01 | Singlet (s) | - | 1H | Aldehydic H |

| 8.08 | Doublet (d) | 8.2 | 2H | Aromatic H (benzoate) |

| 7.96 | Doublet (d) | 8.6 | 2H | Aromatic H (phenyl) |

| 7.40 | Doublet (d) | 8.5 | 2H | Aromatic H (phenyl) |

| 7.32 | Doublet (d) | 7.9 | 2H | Aromatic H (benzoate) |

| 2.46 | Singlet (s) | - | 3H | Methyl H |

| Source: Data derived from a 600 MHz spectrum in CDCl₃. researchgate.net |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal.

For 4-Formylphenyl 4-methylbenzoate, the ¹³C NMR spectrum confirms the presence of all 15 carbon atoms. researchgate.net The aldehydic carbon signal is observed at 190.97 ppm, and the ester carbonyl carbon is found at 164.53 ppm. The various aromatic carbons resonate in the typical range of approximately 122 to 156 ppm. The quaternary carbon attached to the methyl group appears at 144.97 ppm, while the methyl carbon itself is observed upfield at 21.79 ppm. researchgate.net

Table 2: ¹³C NMR Data for 4-Formylphenyl 4-methylbenzoate

| Chemical Shift (δ) ppm | Assignment |

| 190.97 | Aldehydic C (CHO) |

| 164.53 | Ester Carbonyl C (C=O) |

| 155.78 | Aromatic C |

| 144.97 | Aromatic C |

| 133.95 | Aromatic C |

| 131.23 | Aromatic C |

| 130.30 | Aromatic C |

| 129.42 | Aromatic C |

| 126.10 | Aromatic C |

| 122.56 | Aromatic C |

| 21.79 | Methyl C (CH₃) |

| Source: Data derived from a 150 MHz spectrum in CDCl₃. researchgate.net |

While specific 2D NMR spectra for 4-Formylphenyl 4-methylbenzoate are not widely published, the expected correlations can be predicted based on its structure and 1D NMR data. These advanced techniques provide deeper insights into the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For 4-Formylphenyl 4-methylbenzoate, COSY would show correlations between the coupled aromatic protons on each of the para-substituted rings. For instance, the doublet at 8.08 ppm would show a cross-peak with the doublet at 7.32 ppm, confirming their proximity in the 4-methylbenzoate ring. Similarly, a correlation would be seen between the signals at 7.96 ppm and 7.40 ppm for the 4-formylphenyl ring.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would show a cross-peak between the methyl proton signal at 2.46 ppm and the methyl carbon signal at 21.79 ppm. Each aromatic proton signal would correlate with its corresponding aromatic carbon signal, aiding in the unambiguous assignment of the crowded aromatic region in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For 4-Formylphenyl 4-methylbenzoate, HR-MS analysis confirms its molecular formula, C₁₅H₁₂O₃. The experimentally determined mass is compared to the calculated mass, with a very small margin of error, thus validating the compound's identity. Research shows the calculated mass for the protonated molecule [M+H]⁺ to be 241.0865, with the found mass being 241.0868, which is a strong confirmation of the structure. researchgate.net

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing relatively polar molecules like esters without causing significant fragmentation. In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, typically resulting in the observation of protonated molecules [M+H]⁺ or other adducts. The HR-MS data for 4-Formylphenyl 4-methylbenzoate was obtained using ESI, demonstrating its effectiveness in generating the intact molecular ion for precise mass measurement. researchgate.net The primary ion observed in the ESI mass spectrum is at an m/z of 241, corresponding to the protonated molecule [C₁₅H₁₂O₃+H]⁺. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for separating and identifying volatile compounds. In the analysis of 4-Formylphenyl 4-methylbenzoate, the gas chromatograph separates the compound from any impurities or reactants based on its boiling point and affinity for the GC column's stationary phase. kyoto-u.ac.jp Once separated, the compound enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum provides two critical pieces of information: the molecular ion peak (M+), which confirms the compound's molecular weight (240.25 g/mol ), and a unique fragmentation pattern that serves as a molecular fingerprint. sigmaaldrich.com For 4-Formylphenyl 4-methylbenzoate, key fragments would likely arise from the cleavage of the ester bond and the loss of the formyl group (-CHO). GC-MS is frequently used to check for the presence of reactants or byproducts in a reaction mixture and to determine the yield of the final product. kyoto-u.ac.jpuchicago.edu Analyses are often performed on instruments like a Thermo DSQ II gas chromatograph. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are fundamental for identifying the functional groups present in 4-Formylphenyl 4-methylbenzoate. mt.com While IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations, Raman spectroscopy measures the inelastic scattering of monochromatic light. mt.com

The key functional groups in 4-Formylphenyl 4-methylbenzoate each produce characteristic signals:

Aldehyde Group: A strong C=O stretching vibration is expected in the IR spectrum around 1700-1710 cm⁻¹. A characteristic pair of C-H stretching bands for the aldehyde proton can also be observed around 2820 and 2720 cm⁻¹.

Ester Group: The ester C=O stretch typically appears at a higher frequency than the aldehyde, usually in the range of 1720-1730 cm⁻¹. Strong C-O stretching bands are also visible between 1100 and 1300 cm⁻¹.

Aromatic Rings: C=C stretching vibrations within the phenyl rings appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹.

These techniques are complementary; for instance, the symmetrical vibrations of the benzene rings are often more prominent in the Raman spectrum. mt.com

Table 1: Characteristic Vibrational Frequencies for 4-Formylphenyl 4-methylbenzoate

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum |

| Aldehyde | C=O Stretch | 1710 - 1690 | IR (Strong) |

| Aldehyde | C-H Stretch | 2850 - 2800, 2750 - 2700 | IR (Medium) |

| Ester | C=O Stretch | 1730 - 1715 | IR (Strong) |

| Ester | C-O Stretch | 1300 - 1100 | IR (Strong) |

| Aromatic Ring | C=C Stretch | 1600, 1580, 1500, 1450 | IR/Raman (Variable) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | IR/Raman (Variable) |

| Methyl Group | C-H Stretch | 2975 - 2950, 2885 - 2865 | IR/Raman (Medium) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. shu.ac.uk The structure of 4-Formylphenyl 4-methylbenzoate contains multiple chromophores—the aromatic rings, the ester carbonyl group, and the aldehyde carbonyl group—which are responsible for its UV absorption profile. shu.ac.uk

The primary electronic transitions observed are:

π → π* Transitions: These high-energy transitions are associated with the π-electron systems of the two aromatic rings and the two carbonyl groups. They typically result in strong absorption bands in the UV region. shu.ac.uknih.gov For conjugated systems like this one, the absorption maxima are shifted to longer wavelengths.

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (the lone pairs on the oxygen atoms of the carbonyl groups) to an anti-bonding π* orbital. youtube.com These transitions are lower in energy and intensity compared to π → π* transitions and appear as weaker absorption bands or shoulders at longer wavelengths. shu.ac.uk

The solvent environment can influence the position of these absorption bands; increasing solvent polarity often causes a blue shift (to shorter wavelengths) for n → π* transitions. shu.ac.uk

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating 4-Formylphenyl 4-methylbenzoate from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile compounds. For 4-Formylphenyl 4-methylbenzoate, reverse-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.com The compound's purity can be determined by integrating the area of its corresponding peak in the chromatogram. bond.edu.au

Furthermore, HPLC is crucial for separating enantiomers if a chiral center is present in a related molecule. For instance, in the analysis of a similar compound, (S)-1-(4-Formylphenyl)propyl 4-methylbenzoate, chiral HPLC was used to determine the enantiomeric excess. rsc.org This was achieved using a specialized chiral column, such as a Daicel Chiralcel OD-H, with a mobile phase like isopropanol/hexane. rsc.org

Table 2: Example HPLC Conditions for Analysis of a Related Benzoate Compound

| Parameter | Condition | Source |

| Instrument | Agilent 1100 HPLC | bond.edu.au |

| Column | Daicel Chiralcel OD-H (for chiral separation) | rsc.org |

| Mobile Phase | iPrOH-hexane (5/95) | rsc.org |

| Flow Rate | 1.0 mL/min | rsc.org |

| Detection | UV at 240 nm | rsc.org |

Gas Chromatography (GC), as a standalone technique, is well-suited for analyzing the purity of 4-Formylphenyl 4-methylbenzoate due to its volatility. The compound is vaporized and passed through a capillary column, with separation based on boiling point and interactions with the column's stationary phase. kyoto-u.ac.jp A Flame Ionization Detector (FID) is commonly used for quantification. GC analysis can effectively determine the percentage of the desired product and detect the presence of volatile starting materials or byproducts. kyoto-u.ac.jpuchicago.edu

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to monitor the progress of a chemical reaction in real-time. umass.eduwisc.edu To synthesize 4-Formylphenyl 4-methylbenzoate, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel (the stationary phase). rsc.orgwisc.edu The plate is then placed in a developing chamber containing a suitable mobile phase, often a mixture of ethyl acetate (B1210297) and petroleum ether or hexane. rsc.orgresearchgate.net

As the solvent moves up the plate via capillary action, it separates the components of the mixture based on their polarity. umass.edu The less polar compounds travel further up the plate. The positions of the starting materials and the product can be visualized, usually under UV light, as the aromatic rings are UV-active. rsc.org The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot for the product is prominent. umass.edu

X-ray Diffraction Studies for Solid-State Structural Analysis

While a dedicated single-crystal X-ray diffraction study for 4-formylphenyl 4-methylbenzoate is not extensively documented in the surveyed literature, its crucial role as an intermediate in the synthesis of molecules for materials science is noted. For instance, it serves as a precursor in the creation of liquid crystalline compounds, where X-ray diffraction is employed to confirm the resulting mesophases. researchgate.net The solid-state structure of such aromatic esters is influenced by the spatial arrangement of the phenyl rings and the nature of the substituents.

To provide insight into the likely solid-state conformation of 4-formylphenyl 4-methylbenzoate, crystallographic data for structurally related compounds can be examined.

Detailed Research Findings

A comprehensive X-ray diffraction analysis has been conducted on the derivative, (E)-4-{1-[2-(carbamothioyl)hydrazin-1-ylidene]ethyl}phenyl 4-methylbenzoate. researchgate.net The asymmetric unit of this compound was found to contain two independent molecules with different conformations. researchgate.net In one molecule, the dihedral angle between the central benzene ring and the pendant tolyl group is 71.12 (9)°, while in the second molecule, this angle is 50.56 (12)°. researchgate.net This variation highlights the conformational flexibility of the ester linkage. Both molecules feature intramolecular hydrogen bonds, and in the crystal, they are linked by N—H⋯O, N—H⋯S, and C—H⋯O hydrogen bonds, which form a three-dimensional network. researchgate.net

The crystallographic data for (E)-4-{1-[2-(carbamothioyl)hydrazin-1-ylidene]ethyl}phenyl 4-methylbenzoate are presented in the table below. researchgate.net

| Crystal Data | |

| Empirical Formula | C₁₇H₁₇N₃O₂S |

| Formula Weight | 327.40 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 8.068 (5) Åb = 14.037 (5) Åc = 15.221 (5) Åα = 99.801 (5)°β = 96.040 (5)°γ = 98.533 (5)° |

| Volume | 1664.7 (13) ų |

| Z | 4 |

| Calculated Density | 1.306 Mg m⁻³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 293 K |

| Reflections Collected | 25169 |

| Independent Reflections | 5402 |

| R-factor | 0.030 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculation Methods

The foundation of modern computational chemistry lies in the application of quantum mechanics to molecular systems. The choice of method is crucial, balancing computational cost with the desired accuracy. For molecules like 4-Formylphenyl 4-methylbenzoate, Density Functional Theory (DFT) and Hartree-Fock (HF) are two commonly employed first-principles methods.

Density Functional Theory (DFT) has become a mainstay for quantum chemical calculations on medium to large-sized organic molecules due to its favorable balance of accuracy and computational efficiency. nih.gov This method calculates the total energy of a system based on its electron density rather than the complex many-electron wavefunction.

A variety of functionals are available within the DFT framework, with hybrid functionals being particularly popular. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used example that combines the strengths of both HF and local density approximations. bohrium.comresearchgate.net For aromatic systems like 4-Formylphenyl 4-methylbenzoate, B3LYP often provides reliable geometric and electronic property predictions.

The selection of a basis set is equally critical. A basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets are commonly used, such as the 6-311G series. bohrium.com Adding polarization functions (e.g., (d,p)) and diffuse functions (e.g., ++) to the basis set, resulting in notations like B3LYP/6-311++G(d,p) , allows for a more accurate description of electron distribution, especially for systems with lone pairs and π-conjugated electrons, and is essential for studying non-covalent interactions. bohrium.comresearchgate.net

The Hartree-Fock (HF) method is another fundamental ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While computationally less intensive than post-HF methods, it inherently neglects electron correlation, which can affect the accuracy of energy calculations. Despite this limitation, HF is a valuable tool for providing a qualitative understanding of molecular orbitals and serves as a starting point for more advanced calculations. It is often used in conjunction with DFT for comparative studies. researchgate.net

Molecular Geometry Optimization and Conformational Energy Landscape Analysis

Before electronic properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in the molecule must be determined. This process is known as geometry optimization. For a flexible molecule like 4-Formylphenyl 4-methylbenzoate, which has several rotatable bonds, this involves exploring its conformational energy landscape.

Geometry optimization algorithms systematically adjust the atomic coordinates to find a minimum on the potential energy surface (PES), where the net forces on all atoms are zero. This results in an equilibrium structure. For 4-Formylphenyl 4-methylbenzoate, key torsions would include the rotation around the ester linkage (C-O-C) and the bond connecting the phenyl rings to the ester and formyl groups.

To understand the conformational flexibility and identify the most stable conformers, potential energy surface (PES) scans are performed. uni-muenchen.de This technique involves systematically varying a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecular geometry at each step. uni-muenchen.de

For 4-Formylphenyl 4-methylbenzoate, a PES scan could be conducted by rotating the dihedral angle between the two phenyl rings. The resulting plot of energy versus the dihedral angle would reveal the energy barriers to rotation and identify the lowest-energy (most stable) conformations. These scans are crucial for understanding how the molecule might behave in different environments and for ensuring that the global minimum energy structure is found before calculating other properties. uni-regensburg.de

Electronic Structure and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. This theory is fundamental to understanding a molecule's reactivity and electronic properties, such as its absorption of light.

Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.com The HOMO is the orbital with the highest energy that contains electrons and is associated with the ability to donate electrons (nucleophilicity). libretexts.org The LUMO is the lowest energy orbital that is empty and is associated with the ability to accept electrons (electrophilicity). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. docksci.com DFT calculations are widely used to determine the energies of these frontier orbitals and visualize their spatial distribution. researchgate.netresearchgate.net For 4-Formylphenyl 4-methylbenzoate, the HOMO is expected to be localized primarily on the electron-rich 4-methylbenzoate (toluate) moiety, while the LUMO would likely be concentrated on the electron-withdrawing 4-formylphenyl group. This charge transfer character upon excitation is a key feature of such donor-acceptor systems. researchgate.net

Table of Calculated Electronic Properties

The following table presents hypothetical, yet representative, data for 4-Formylphenyl 4-methylbenzoate based on DFT calculations (B3LYP/6-311G(d,p) level) for analogous aromatic esters.

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.1 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.4 | ELUMO - EHOMO |

Charge Distribution and Electrostatic Potential Maps

The distribution of electrons within the 4-Formylphenyl 4-methylbenzoate molecule is fundamental to understanding its chemical behavior, including its reactivity and intermolecular interactions. Computational methods, particularly Density Functional Theory (DFT), are employed to model this distribution and visualize the electrostatic potential.

Mulliken Atomic Charges: Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule. These charges offer a quantitative insight into the electronic landscape. For 4-Formylphenyl 4-methylbenzoate, the electronegative oxygen atoms of the ester and formyl groups are expected to carry significant negative charges. Conversely, the carbonyl carbon atoms and the formyl proton are anticipated to be electropositive. The aromatic rings will exhibit a more complex distribution, influenced by the electron-withdrawing nature of the formyl group and the properties of the methylbenzoate moiety. Quantum chemical calculations on analogous structures, such as derivatives of 1,2,4-triazole, have successfully utilized DFT methods (e.g., B3LYP/6-311++G(d,p)) to determine these charges, providing a basis for understanding molecular interactions. bohrium.comresearchgate.net

Molecular Electrostatic Potential (MEP) Maps: A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the regions that are rich or deficient in electrons. In an MEP map of 4-Formylphenyl 4-methylbenzoate, the following features would be expected:

Negative Potential (Red/Yellow): The regions of highest electron density, corresponding to the most negative electrostatic potential, would be localized around the oxygen atoms of the carbonyl groups in both the ester and formyl functionalities. These areas are susceptible to electrophilic attack.

Positive Potential (Blue): The regions of lowest electron density, or positive potential, would be found around the hydrogen atoms, particularly the acidic proton of the formyl group. These sites are prone to nucleophilic attack.

Neutral Potential (Green): The aromatic rings would display a potential intermediate between these extremes, though modulated by the attached functional groups.

MEP analysis performed on related compounds, like 2-amino-5-bromo-benzoic acid methyl ester, confirms that such maps effectively illustrate the charge separation and potential reactive sites on the molecule's surface. docksci.com

Table 1: Predicted Mulliken Atomic Charges for Key Atoms in 4-Formylphenyl 4-methylbenzoate Note: These are hypothetical values based on analyses of similar compounds and serve for illustrative purposes.

| Atom | Predicted Mulliken Charge (e) |

|---|---|

| Oxygen (Ester C=O) | -0.65 |

| Oxygen (Ester C-O) | -0.45 |

| Carbon (Ester C=O) | +0.70 |

| Oxygen (Formyl C=O) | -0.68 |

| Carbon (Formyl C=O) | +0.75 |

| Hydrogen (Formyl C-H) | +0.15 |

Simulation of Spectroscopic Properties

Computational modeling provides powerful tools for predicting and interpreting the spectroscopic signatures of molecules.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical prediction of NMR chemical shifts can aid in spectral assignment and confirm structural hypotheses. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)), is a standard approach for calculating the NMR shielding tensors from which chemical shifts are derived. liverpool.ac.ukresearchgate.net

For 4-Formylphenyl 4-methylbenzoate, the predicted ¹H and ¹³C NMR spectra would show distinct signals for each unique nucleus.

¹H NMR: The formyl proton (-CHO) would appear as the most downfield singlet due to the strong deshielding effect of the carbonyl group. The aromatic protons would resonate in the typical aromatic region (7-8.5 ppm), with their precise shifts influenced by the electronic effects of the formyl and ester groups. The methyl (-CH₃) protons would appear as an upfield singlet.

¹³C NMR: The carbonyl carbons of the ester and formyl groups would be the most downfield signals. The aromatic carbons would have varied shifts depending on their substitution pattern, and the methyl carbon would be the most upfield signal.

Studies on related molecules have demonstrated a strong correlation between theoretically calculated and experimentally measured NMR chemical shifts. bohrium.comresearchgate.net

Table 2: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) Note: Experimental values are based on typical ranges for the respective functional groups.

| Nucleus | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |

|---|---|---|

| ¹H NMR | ||

| Formyl H | 9.95 | 9.0 - 10.0 |

| Aromatic H | 7.20 - 8.10 | 7.0 - 8.5 |

| Methyl H | 2.40 | 2.3 - 2.5 |

| ¹³C NMR | ||

| Carbonyl C (Formyl) | 191.5 | 190 - 200 |

| Carbonyl C (Ester) | 165.8 | 160 - 170 |

| Aromatic C | 120 - 155 | 110 - 160 |

| Methyl C | 21.7 | 20 - 25 |

Vibrational Frequency Analysis and Spectral Assignment (e.g., TED analysis)

Following geometry optimization, a frequency calculation is performed. The results yield a set of normal modes, each with a specific frequency. To facilitate the assignment of these modes, a Total Energy Distribution (TED) or Potential Energy Distribution (PED) analysis is often conducted using programs like VEDA4. openaccesspub.orgscience.gov This analysis partitions the energy of each vibrational mode among the various internal coordinates (bond stretches, angle bends, torsions), allowing for a precise description of the nature of the vibration.

For 4-Formylphenyl 4-methylbenzoate, key vibrational modes would include:

C=O stretching: Two distinct, strong C=O stretching vibrations are expected, one for the formyl group and one for the ester group, typically in the 1680-1750 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the formyl C-H stretch has a characteristic signal around 2700-2850 cm⁻¹.

C-O stretching: The ester C-O stretches will be visible in the 1100-1300 cm⁻¹ range.

Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region correspond to the vibrations of the phenyl rings.

Table 3: Illustrative Vibrational Frequencies and Assignments for Key Functional Groups

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Range (cm⁻¹) |

|---|---|---|

| C-H stretch (Formyl) | 2780 | 2700 - 2850 |

| C=O stretch (Ester) | 1725 | 1720 - 1740 |

| C=O stretch (Formyl) | 1705 | 1690 - 1715 |

| C=C stretch (Aromatic) | 1605, 1580, 1495 | 1400 - 1610 |

| C-O stretch (Ester) | 1270, 1120 | 1100 - 1300 |

UV-Vis Absorption Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. docksci.com This calculation predicts the electronic transitions from the ground state to various excited states, providing the maximum absorption wavelengths (λ_max) and oscillator strengths (which relate to peak intensity).

The UV-Vis spectrum of 4-Formylphenyl 4-methylbenzoate is expected to be dominated by π → π* transitions within the aromatic systems. The presence of the carbonyl groups and the extended conjugation across the molecule will influence the exact position of the absorption maxima. Calculations for similar aromatic esters and aldehydes suggest that significant absorptions would occur in the UV region. bohrium.com

Table 4: Illustrative Simulated UV-Vis Absorption Data

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

|---|---|---|

| HOMO → LUMO | 285 | 0.55 |

| HOMO-1 → LUMO | 250 | 0.21 |

| HOMO → LUMO+1 | 220 | 0.15 |

Reaction Mechanism Prediction and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and characterizing the high-energy transition states that connect them. nih.gov For 4-Formylphenyl 4-methylbenzoate, several reactions could be investigated, such as the nucleophilic addition to the formyl group or the hydrolysis of the ester linkage.

The process involves mapping the potential energy surface of the reaction. Reactant and product structures are first optimized. Then, methods like Nudged Elastic Band (NEB) or Eigenvector Following are used to locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. chemrxiv.orgarxiv.org

A key feature of a successfully located TS is the presence of a single imaginary vibrational frequency. This frequency corresponds to the motion along the reaction coordinate, leading from reactants to products. The energy difference between the reactants and the transition state is the activation energy (Ea), which is critical for determining the reaction rate. Advanced machine learning and neural network models are increasingly being used to accelerate the prediction of transition state structures and reaction pathways. researchgate.net

Applications and Functional Material Development Based on 4 Formylphenyl 4 Methylbenzoate and Analogues

Role as a Versatile Intermediate in Organic Synthesis

The strategic placement of two distinct functional groups on a stable biphenyl-like framework makes 4-Formylphenyl 4-methylbenzoate and its analogues valuable intermediates. These groups can be selectively targeted to construct more complex molecular structures, enabling their use in diverse synthetic applications from pharmaceuticals to specialty chemicals.

Precursor for Pharmacologically Relevant Compounds

The core structure of 4-Formylphenyl 4-methylbenzoate is a valuable scaffold for the synthesis of compounds with potential biological activity. An analogue, 4-Formylphenyl benzoate (B1203000), has been effectively used as a versatile precursor for building new series of heterocyclic structures, including those containing thiazole (B1198619) and thiazolidin-5-one rings. researchgate.netresearchgate.net These resulting heterocyclic compounds have been screened for antibacterial activity, with several derivatives exhibiting promising results against different types of bacteria, in some cases comparable to the standard chemotherapeutic ampicillin. researchgate.net The aromatic core and functional groups present are similar to those in some bioactive molecules, suggesting potential applications in drug discovery and as a foundational structure for designing new molecules with enhanced biological properties. The synthesis of such compounds highlights the utility of the formylphenyl benzoate moiety in medicinal chemistry for creating novel therapeutic agents.

Building Block for Specialty Chemicals and Fine Chemicals

4-Formylphenyl 4-methylbenzoate is classified as an organic building block in the chemical industry. sigmaaldrich.combldpharm.com Fine chemicals are pure, single substances produced in limited quantities through multi-step processes, and they serve as essential intermediates for manufacturing high-value products. amerigoscientific.com The target compound and its analogues, such as 2-Ethoxy-4-formylphenyl 4-methylbenzoate, are supplied as intermediates for bulk drugs and fine chemicals. amerigoscientific.comechemi.com Their utility stems from the presence of the formyl and ester groups, which can participate in various reactions to produce a range of specialty chemicals. smolecule.com These compounds are foundational materials for creating more complex molecules tailored for specific, high-value applications in industries like electronics and pharmaceuticals. mdpi.com

Synthesis of Complex Molecular Architectures via Functional Group Interconversions

Functional group interconversion is the process of converting one functional group into another through reactions like oxidation, reduction, substitution, or addition. imperial.ac.uk 4-Formylphenyl 4-methylbenzoate is well-suited for this, possessing both an aldehyde and an ester group that can be manipulated to create intricate molecular designs. sigmaaldrich.com The aldehyde group is particularly reactive and can be used in condensation reactions to form new carbon-carbon or carbon-nitrogen bonds, leading to more complex structures. smolecule.com For instance, the aldehyde on 4-formylphenyl benzoate has been reacted to construct elaborate heterocyclic systems. researchgate.netresearchgate.net The ability to selectively transform these functional groups allows chemists to use this compound as a starting point for synthesizing complex target molecules that might otherwise be difficult to access.

Table 1: Reactivity of Functional Groups in 4-Formylphenyl 4-methylbenzoate

| Functional Group | Type of Reaction | Potential Product |

|---|---|---|

| Aldehyde (-CHO) | Condensation | Imines, Alkenes |

| Oxidation | Carboxylic Acid | |

| Reduction | Alcohol | |

| Ester (-COO-) | Hydrolysis | Carboxylic Acid and Phenol |

| Aminolysis | Amide and Phenol | |

| Reduction | Alcohols |

Integration into Advanced Materials Science

The same reactivity that makes 4-Formylphenyl 4-methylbenzoate valuable in organic synthesis also allows for its integration into polymers and other advanced materials. Its functional groups can be used to form polymer networks or to add specific functionalities to a polymer chain.

Cross-linking Agent in Polymer Chemistry

Cross-linking is a process that links polymer chains together, forming a three-dimensional network that enhances mechanical strength, thermal stability, and chemical resistance. rjpdft.comspecialchem.com While direct use of 4-Formylphenyl 4-methylbenzoate as a cross-linker is not extensively documented, its chemical structure suggests a strong potential for this application. The aldehyde group can react with functional groups present in various polymer systems. For example, in epoxy resins, which are often cured with amine-based hardeners, the aldehyde could react with primary or secondary amines to form imine linkages, thereby creating cross-links between polymer chains. nih.gov This would transform a liquid or thermoplastic resin into a rigid, thermoset material. rjpdft.com This potential for forming covalent bonds between polymer backbones makes aldehydes a point of interest for developing novel cross-linking strategies. specialchem.com

Monomer for Functional Polymers with Tunable Properties

Functional polymers containing reactive groups along their backbone or as side chains are crucial for developing advanced materials. While 4-Formylphenyl 4-methylbenzoate is not a traditional monomer, its analogues can be readily adapted for polymerization. For example, a closely related compound, 4-formyl phenyl methacrylate, has been synthesized and used as a monomer in free radical polymerization. researchgate.net This process yields polymers that feature pendant aldehyde groups attached to the main chain. researchgate.net These aldehyde groups serve as reactive sites for post-polymerization modification, allowing for the covalent attachment of other molecules, such as amines, to create new materials with tailored properties. researchgate.net This approach enables the development of functional polymers whose characteristics can be precisely tuned for applications in areas like stimuli-responsive materials and adaptive systems. researchgate.net

Components in Liquid Crystalline Systems

The molecular architecture of 4-Formylphenyl 4-methylbenzoate, characterized by its elongated, rigid (calamitic) shape, makes it and its analogues prime candidates for the development of liquid crystalline materials. The core structure, consisting of two phenyl rings linked by an ester group, provides the necessary rigidity and anisotropy for the formation of mesophases. The terminal groups, in this case, a formyl (-CHO) and a methyl (-CH₃) group, play a crucial role in influencing the melting point and the temperature range over which liquid crystalline phases are stable.

Research into structurally similar compounds demonstrates this principle. For instance, analogues where the terminal methyl group is replaced by a longer alkyl chain, such as in 4-pentylphenyl 4-methylbenzoate, explicitly exhibit nematic liquid crystal properties. ossila.com The nematic phase is the simplest of the liquid crystal phases, where the molecules show a long-range orientational order but no positional order. This property is fundamental for applications like liquid-crystal displays (LCDs). ossila.com

The synthesis of novel liquid crystals often involves the use of precursors containing the formylphenyl benzoate scaffold. For example, thiophene-based calamitic mesogens can be prepared starting from 4-hydroxybenzaldehyde (B117250), a key precursor to 4-formylphenyl 4-methylbenzoate. orientjchem.org In these syntheses, the aldehyde group can be further reacted to build more complex, elongated molecules that are more likely to exhibit liquid crystalline behavior over a broad temperature range. orientjchem.org The specific nature of the terminal chains and the central core dictates the type of mesophase (e.g., nematic, smectic) and the transition temperatures.

Table 1: Properties of 4-Formylphenyl Benzoate Analogues in Liquid Crystal Applications

| Compound Name | Molecular Formula | Key Structural Feature | Relevance to Liquid Crystals |

| 4-Pentylphenyl 4-methylbenzoate | C₁₉H₂₂O₂ | Phenylbenzoate core with a terminal pentyl chain | Exhibits a nematic liquid crystal phase; used in optical electronics. ossila.com |

| 4-Formylphenyl 4-(dodecyloxy)benzoate | C₂₆H₃₄O₄ | Lipophilic dodecyloxy chain | Potential for liquid crystal applications due to its long alkyl chain. |

| 4-(Thiophen-3-yl)phenyl 4-dodecylbenzoate | C₂₉H₃₂O₂S | Thiophene (B33073) ring and a long alkyl chain | Synthesized to study calamitic mesogens, though this specific compound did not show liquid crystalline properties, its analogue did. orientjchem.org |

Precursors for Non-Linear Optical (NLO) Materials

The chemical structure of 4-formylphenyl 4-methylbenzoate contains key features that make it a valuable precursor for the synthesis of non-linear optical (NLO) materials. NLO materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency doubling of laser light and optical switching. uspex-team.org The efficacy of organic NLO materials often relies on a molecular design that incorporates an electron-donating group and an electron-accepting group, connected by a π-conjugated system. nih.gov

In 4-formylphenyl 4-methylbenzoate, the formyl group (-CHO) acts as an electron-accepting group, while the methyl-substituted benzoate portion can act as part of the electron-donating and π-conjugated system. This inherent donor-acceptor framework can be chemically modified and extended to create molecules with large second-order hyperpolarizabilities, a key metric for NLO performance. nih.govbohrium.com For example, the aldehyde functionality is a versatile chemical handle for condensation reactions to create larger, more highly conjugated systems like Schiff bases, which have been investigated for their NLO properties. bohrium.com

Computational and experimental studies on various organic molecules confirm that extending the conjugation length and optimizing the donor-acceptor strength are effective strategies for enhancing NLO response. nih.gov An isomer, 3-formylphenyl 4-methylbenzoate, is explicitly categorized as a building block for organic NLO materials. chemscene.com This indicates that the formylphenyl benzoate scaffold is recognized for its potential in this field. By serving as a foundational structure, these molecules allow for the systematic design of advanced materials where properties like transparency, thermal stability, and NLO efficiency can be fine-tuned. uspex-team.org

Table 2: Design Principles for NLO Materials Using Formylphenyl Benzoate Scaffolds

| Structural Feature | Role in NLO Properties | Example of Modification |

| Formyl Group (-CHO) | Electron-accepting group | Condensation with amines to form Schiff bases, extending conjugation. bohrium.com |

| Phenyl Benzoate Core | π-conjugated bridge | Introduction of additional aromatic or thiophene rings to increase conjugation length. nih.gov |

| Terminal Methyl Group | Electron-donating/modifying group | Replacement with stronger donor groups (e.g., amino or alkoxy groups) to increase molecular polarization. nih.gov |

Host Matrix Materials for Phosphorescence and Luminescence Applications

In the field of materials science, a host matrix is a material that can accommodate guest molecules (dopants) and facilitate or enhance their specific properties, such as phosphorescence. 4-Formylphenyl 4-methylbenzoate and its analogues serve as effective host materials, particularly for enabling room-temperature phosphorescence (RTP) in organic dopants. ossila.com Purely organic materials often struggle to phosphoresce efficiently at room temperature because non-radiative decay pathways are dominant. researchgate.net

A rigid crystalline host matrix can suppress these non-radiative pathways by restricting the vibrational and rotational motion of the guest molecules. The phenyl benzoate structure provides a suitable rigid environment. Research has shown that when certain iodine-substituted difluoroboron(III) β-diketonate (BF₂bdk) dyes are doped into a 4-pentylphenyl 4-methylbenzoate matrix, they exhibit bright room-temperature phosphorescence with lifetimes up to 1.0 second. ossila.com This effect is absent when the dye is in powder form, highlighting the critical role of the host matrix in facilitating the phosphorescent emission. ossila.com

The aldehyde group on the 4-formylphenyl 4-methylbenzoate can also be used to covalently link luminescent units, leading to the formation of polymers or covalent organic frameworks (COFs) with tailored photophysical properties. google.comtesisenred.net These materials have potential applications in organic light-emitting diodes (OLEDs), sensors, and security printing. researchgate.net The ability of the benzoate structure to form ordered, rigid environments makes it a versatile platform for the design of new phosphorescent and luminescent functional materials.

Table 3: Application as a Host Matrix for Phosphorescence

| Host Matrix | Dopant/Guest Molecule | Observed Phenomenon | Significance |

| 4-Pentylphenyl 4-methylbenzoate | Iodine-substituted difluoroboron(III) β-diketonate (BF₂bdk) | Bright room-temperature phosphorescence (RTP) with long lifetimes. ossila.com | The rigid matrix suppresses non-radiative decay, enabling phosphorescence from the guest dye. ossila.com |

Reference Standard in Analytical Chemistry Method Development

In analytical chemistry, a reference standard is a highly purified compound used as a measurement base for qualitative or quantitative analysis. The stability, purity, and well-defined structure of compounds like 4-formylphenyl 4-methylbenzoate and its close analogues make them suitable for this purpose.

The related compound, methyl 4-(4-formylphenyl)benzoate, is commercially available as an analytical standard with a specified purity of 95%. sigmaaldrich.comsigmaaldrich.com This indicates its use in laboratory settings for calibrating analytical instruments, validating analytical methods (such as HPLC or GC), and serving as a starting point for quantitative structure-activity relationship studies.

Furthermore, an analogue, 4-pentylphenyl 4-methylbenzoate, has been identified for use as a surrogate standard in the potency analysis of medical marijuana products. ossila.com A surrogate standard is a compound that is chemically similar to the analyte of interest and is added to a sample in a known amount to help quantify the analyte and assess the efficiency of the analytical procedure. The use of this analogue as a surrogate highlights the chemical stability and predictable behavior of the phenyl benzoate core structure under analytical conditions. The presence of the reactive formyl group in 4-formylphenyl 4-methylbenzoate also allows it to be used as a reference in the development of analytical methods for detecting and quantifying aldehydes. illinois.edu

Table 4: Analogues of 4-Formylphenyl 4-methylbenzoate in Analytical Chemistry

| Compound Name | CAS Number | Purity/Use | Application Area |

| Methyl 4-(4-formylphenyl)benzoate | 70916-89-1 | 95% Assay sigmaaldrich.comsigmaaldrich.com | Analytical standard for method development and calibration. sigmaaldrich.comsigmaaldrich.com |

| 4-Pentylphenyl 4-methylbenzoate | 50649-59-7 | High Purity (>98%) ossila.com | Surrogate standard for potency analysis. ossila.com |

Future Perspectives and Emerging Research Directions

Development of Green and Sustainable Synthetic Processes

The traditional synthesis of 4-Formylphenyl 4-methylbenzoate and similar esters often relies on methods that utilize chlorinated solvents and coupling agents that generate significant chemical waste. mdpi.com The future of its production is geared towards aligning with the principles of green chemistry, minimizing environmental impact and enhancing process efficiency.

Emerging research focuses on several key areas:

Enzymatic Synthesis : Biocatalysis, particularly through the use of lipases, presents a highly promising green alternative for esterification. nih.govacs.org These enzymatic reactions can be performed under mild conditions, often in aqueous or solvent-free systems, and exhibit high selectivity, thereby reducing the formation of byproducts. nih.govresearchgate.net Future work will likely involve screening for robust lipases that can efficiently catalyze the esterification of 4-hydroxybenzaldehyde (B117250) with p-toluic acid or its derivatives to produce 4-Formylphenyl 4-methylbenzoate.

Photocatalyst-Free Synthesis : Recent advancements have demonstrated the synthesis of O-aryl esters via the cross-dehydrogenative coupling of aldehydes with phenols under visible-light irradiation, notably without the need for an external photocatalyst. acs.org This method, where the phenolate (B1203915) acts as both substrate and photosensitizer, could be adapted for a more sustainable synthesis of aryl benzoates. acs.org

Heterogeneous Catalysis : The development of reusable heterogeneous catalysts for the oxidative esterification of aldehydes is another critical research avenue. researchgate.net These solid-supported catalysts are easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling, which is both economically and environmentally advantageous. researchgate.net

Alternative Solvents and Energy Sources : A shift away from volatile organic solvents towards greener alternatives like ionic liquids or supercritical fluids is anticipated. Additionally, the use of microwave or ultrasonic irradiation to accelerate reaction times and reduce energy consumption is a key area of future exploration for the synthesis of this and other fine chemicals.

Exploration of Bio-inspired and Catalytic Transformations

Beyond its synthesis, the future of 4-Formylphenyl 4-methylbenzoate lies in its use as a substrate for novel bio-inspired and catalytic transformations to create value-added products.

Enzyme-Catalyzed Reactions : The aldehyde and ester functionalities of the molecule offer two distinct handles for enzymatic modification. Lipases, which are widely used for ester synthesis, can also catalyze transesterification reactions, allowing the methylbenzoate group to be swapped for other functionalities, thus tuning the final properties of the molecule. mdpi.comnih.govacs.org Oxidoreductases could be employed for the selective reduction of the formyl group to a hydroxymethyl group or its oxidation to a carboxylic acid, creating new tri-functional building blocks.

Chemoenzymatic Synthesis : A combination of chemical and enzymatic steps (chemoenzymatic synthesis) offers a powerful strategy. For instance, 4-Formylphenyl 4-methylbenzoate can be used as a key intermediate in multi-step syntheses where enzymatic transformations provide high stereoselectivity that is difficult to achieve through purely chemical methods. mdpi.com

Advanced Catalytic Coupling : The aromatic rings of 4-Formylphenyl 4-methylbenzoate are ripe for functionalization using modern catalytic methods. Palladium-catalyzed cross-coupling reactions, C-H activation, and directed ortho-metalation could be used to introduce additional substituents, leading to the synthesis of highly complex and functionalized derivatives. Research into carboxylate-directed C-H activation, for example, could open pathways to new derivatives by functionalizing the aromatic rings. nih.gov

Advanced Applications in Optoelectronic Devices

The rigid, aromatic structure of 4-Formylphenyl 4-methylbenzoate makes it an attractive candidate for incorporation into advanced materials for electronic and optoelectronic applications. Commercial suppliers already list this compound as a building block for materials used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). chemenu.combldpharm.com

Future research will likely focus on the systematic integration of this molecule into polymers and small molecules designed for:

Organic Light-Emitting Diodes (OLEDs) : As a precursor to liquid crystalline materials, derivatives of 4-Formylphenyl 4-methylbenzoate can be designed to form highly ordered thin films. ambeed.com This structural ordering can enhance charge mobility and photoluminescent efficiency, which are critical for the performance of OLEDs.

Organic Field-Effect Transistors (OFETs) : The potential for this molecule to form liquid crystalline phases is highly relevant for OFETs, where a high degree of molecular alignment is necessary for efficient charge transport.

Organic Photovoltaics (OPVs) : In OPVs, derivatives of 4-Formylphenyl 4-methylbenzoate could be explored as non-fullerene acceptors or as components of donor polymers. The ability to tune its electronic properties through derivatization is key to optimizing the energy levels for efficient charge separation at the donor-acceptor interface.

The table below outlines potential research directions for optoelectronic applications.